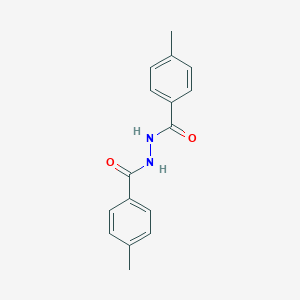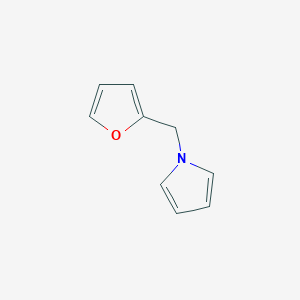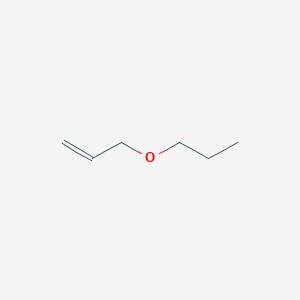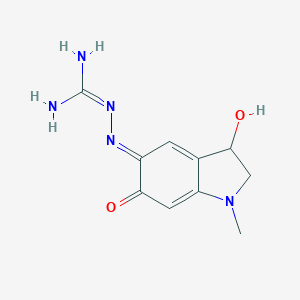
Adrenochrome guanylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyaconitine is a diterpenoid alkaloid primarily found in the roots of Aconitum species, such as Aconitum carmichaeli. It is known for its potent neurotoxic and cardiotoxic properties. The compound has a molecular formula of C34H47NO10 and a molecular weight of 629.74 g/mol . Deoxyaconitine is a white crystalline solid with a melting point of 177-180°C and a boiling point of 680.6°C at 760 mmHg .
Preparation Methods
Deoxyaconitine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the roots of Aconitum species using solvents like methanol or ethanol, followed by purification through chromatography .
In chemical synthesis, deoxyaconitine can be prepared by modifying aconitine, another diterpenoid alkaloid. This involves selective reduction and acetylation reactions under controlled conditions . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity deoxyaconitine for research and medicinal purposes .
Chemical Reactions Analysis
Deoxyaconitine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are often derivatives of deoxyaconitine with modified functional groups .
Scientific Research Applications
Deoxyaconitine has several scientific research applications, including:
Mechanism of Action
Deoxyaconitine exerts its effects by interacting with voltage-gated sodium channels in nerve and muscle cells. It binds to these channels, causing prolonged activation and preventing normal repolarization. This leads to increased sodium ion influx, resulting in hyperexcitability and subsequent neurotoxic and cardiotoxic effects . The compound’s action is partly mediated by k-opioid receptors, which contribute to its analgesic properties .
Comparison with Similar Compounds
Deoxyaconitine is structurally similar to other diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine. it is unique in its specific functional groups and stereochemistry, which contribute to its distinct pharmacological properties .
Aconitine: Known for its potent cardiotoxic effects and use in traditional medicine.
Mesaconitine: Exhibits strong analgesic properties and is used in pain management.
Hypaconitine: Similar to aconitine but with different toxicity profiles and therapeutic applications.
Deoxyaconitine’s uniqueness lies in its specific interactions with sodium channels and k-opioid receptors, making it a valuable compound for research and potential therapeutic use .
Properties
CAS No. |
1214-74-0 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine |
InChI |
InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12) |
InChI Key |
IUCXVORPVOMKHU-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


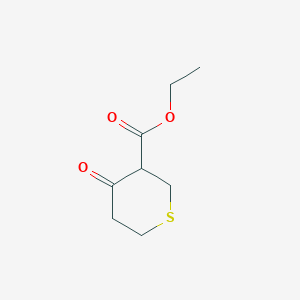
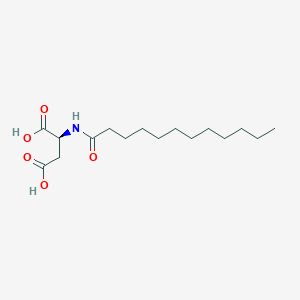
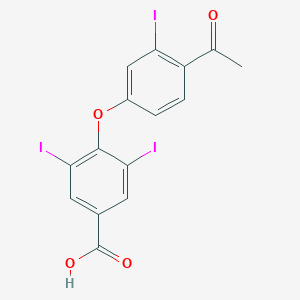

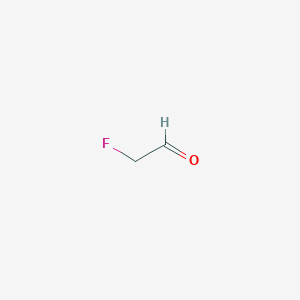
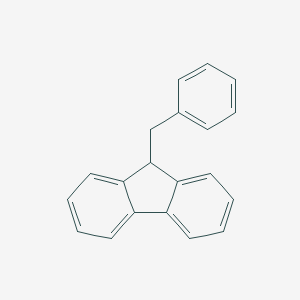
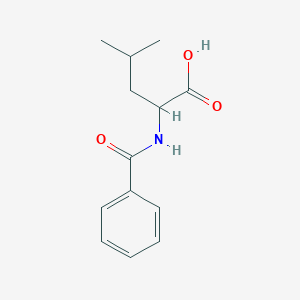
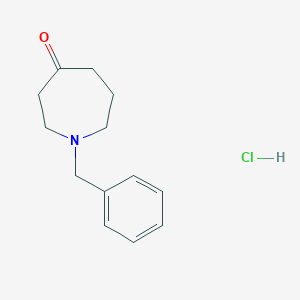
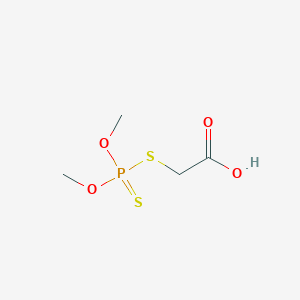
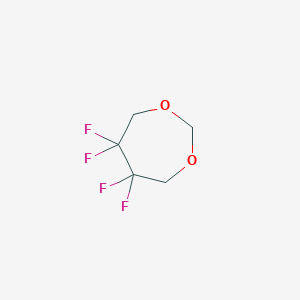
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
